molecular formula C11H16ClN B2465799 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride CAS No. 2060063-29-6

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2465799
CAS No.: 2060063-29-6
M. Wt: 197.71
InChI Key: UDFDYBDQGNCWRR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride is a specialized chemical building block of significant interest in modern drug discovery. The incorporation of a cyclopropane ring, particularly fused or adjacent to other ring systems, is a well-established strategy in medicinal chemistry to fine-tune the properties of lead compounds . This strained aliphatic ring system can serve as a strategic surrogate for a phenyl ring, imparting enhanced three-dimensionality and reducing molecular planarity, which may lead to improved aqueous solubility . Researchers utilize this scaffold to investigate the effects of the cyclopropane motif on key pharmacokinetic and pharmacodynamic parameters. The strategic inclusion of the cyclopropane amine can be aimed at improving metabolic stability by reinforcing C-H bonds, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . Furthermore, this structural motif is explored to increase membrane permeability and enhance blood-brain barrier (BBB) penetration for central nervous system (CNS)-targeted therapeutics, as well as to improve target binding potency and selectivity through its rigid, vector-defined geometry . The phenylethyl side chain provides a versatile handle for further chemical elaboration, making this amine a valuable intermediate for constructing novel molecular entities. Its applications span across various research areas, including the synthesis of complex heterocycles and the development of potential investigational compounds for oncology, neurology, and infectious diseases .

Properties

IUPAC Name

1-(2-phenylethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(8-9-11)7-6-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFDYBDQGNCWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable phenylethylamine precursor. One common method is the reaction of phenylethylamine with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with various receptors makes it a candidate for drug development aimed at central nervous system disturbances .

Case Study: Neuropharmacological Effects
Research indicates that compounds similar to this compound can act as agonists or antagonists at specific receptors, influencing neurotransmitter systems. For instance, studies have shown that derivatives can modulate dopamine and serotonin pathways, which are crucial in treating conditions like depression and anxiety .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Leading to phenylacetic acid derivatives.
  • Reduction : Resulting in cyclopropylamines.
  • Substitution Reactions : Allowing for the formation of N-alkyl or N-acyl derivatives .

Table 1: Summary of Chemical Transformations

Reaction TypeProduct TypeNotes
OxidationPhenylacetic acid derivativesUseful in synthesizing aromatic compounds
ReductionCyclopropylaminesImportant for creating amine derivatives
SubstitutionN-Alkyl or N-Acyl derivativesExpands the versatility of the compound

The biological activity of this compound is under investigation for its potential pharmacological properties. Preliminary studies suggest it may exhibit:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with neurotransmitter receptors, which could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine () and trifluoromethyl () groups enhance polarity and may improve metabolic stability but reduce lipophilicity. Aromatic Linkage: The phenylethyl group in the target compound provides conformational flexibility compared to rigid direct attachments (e.g., ), which could influence receptor binding kinetics. Branched vs. Linear Chains: The phenylpropan-2-yl group () introduces steric hindrance, possibly reducing enzymatic degradation but complicating synthesis.

Research Findings and Data Gaps

  • Activity Data: Limited evidence on the target compound’s specific biological activity. Fluorinated analogs () show promise in preclinical CNS studies, while brominated derivatives () are explored in oncology.
  • Thermodynamic Properties : Melting points and logP values are absent for most compounds, complicating direct comparisons.
  • Structural-Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., chain length, halogen type) with receptor affinity.

Biological Activity

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride, also known as 1-PECA HCl, is a synthetic organic compound characterized by its unique cyclopropane structure and phenethyl group. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of approximately 197.70 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and applications in various fields.

The synthesis of this compound typically involves reductive amination or direct amination of cyclopropane derivatives. These methods allow for flexibility and adaptability depending on the desired application in research or pharmaceutical development.

Synthesis Methods Overview

Synthesis MethodDescription
Reductive Amination Involves the reaction of cyclopropane derivatives with amines under reducing conditions.
Direct Amination Utilizes cyclopropane derivatives with amines without prior reduction, typically in the presence of catalysts.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

The biological activity of 1-PECA HCl is thought to involve interactions with specific molecular targets, including receptors and enzymes within the central nervous system. This compound may modulate neurotransmitter systems, which could lead to various pharmacological effects .

Potential Pharmacological Effects

Preliminary studies suggest that this compound may have:

  • Antidepressant-like effects: Indicated by its interaction with serotonin and dopamine receptors.
  • Anxiolytic properties: Potentially reducing anxiety through modulation of GABAergic activity.
  • Neuroprotective effects: Offering protection against neurodegenerative processes.

Case Study: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity .

Research Findings Summary

Study FocusFindings
Neuropharmacology Exhibited potential antidepressant effects in rodent models.
Receptor Interaction Modulated activity at serotonin and dopamine receptors.
Anxiolytic Activity Reduced anxiety-like behaviors in stress-induced models.

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
1-(Phenethyl)cyclopropan-1-amineC₁₁H₁₅NLacks chlorine; simpler structure
2-(2-Methylphenyl)cyclopropan-1-amineC₁₁H₁₅NContains a methyl group on the phenyl ring
(1R,2R)-2-phenylcyclopropanamineC₁₇H₂₀NLarger molecular weight; different stereochemistry

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